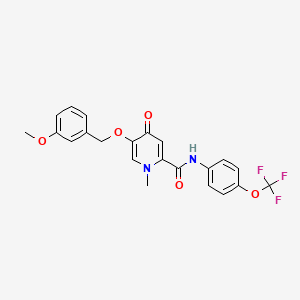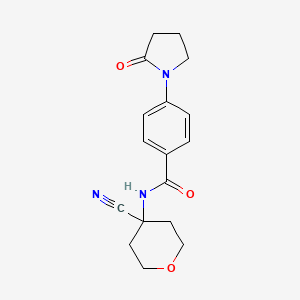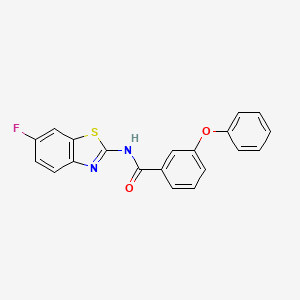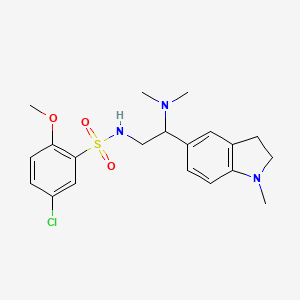![molecular formula C24H26N4O2S B2663546 N-mesityl-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 946271-39-2](/img/structure/B2663546.png)
N-mesityl-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a pyridine ring, a cyclopentapyrimidine ring, and a thioacetamide group . These functional groups suggest that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It includes a pyridine ring (a six-membered ring with one nitrogen atom), a cyclopentapyrimidine ring (a fused five-membered and six-membered ring system with two nitrogen atoms), and a thioacetamide group (which contains a sulfur atom). These groups are all connected in a specific arrangement .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is used. The pyridine ring, for example, is a common site for substitution reactions in organic chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the pyridine and cyclopentapyrimidine rings could influence its solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Enzyme Mimicking
A study by Panda et al. (2008) explored high-spin iron(III) complexes that mimic the intradiol catechol cleavage activity of catechol dioxygenase enzymes. These complexes, including variants with a mesityl group (similar to the N-mesityl structure ), demonstrated high regioselectivity in intradiol catechol cleavage reactions, suggesting potential applications in bio-mimetic catalysis and environmental remediation processes (Panda, John, Shaikh, & Ghosh, 2008).
Antimicrobial Agents
A 2012 study by Hossan et al. explored the synthesis of pyrimidinone and oxazinone derivatives, starting from compounds structurally related to N-mesityl-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide. These compounds showed significant antibacterial and antifungal activities, comparable to known antimicrobial drugs. This indicates potential applications in developing new antimicrobial agents (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Anti-inflammatory Applications
Research by Amr et al. (2007) involved synthesizing pyrimidinone and oxazinone compounds, structurally related to the N-mesityl compound. These compounds exhibited promising anti-inflammatory activities, suggesting potential therapeutic applications in treating inflammatory diseases (Amr, Sabry, & Abdulla, 2007).
Antitumor Agents
A study by Gangjee et al. (2005) designed and synthesized compounds with structures akin to N-mesityl-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide. These compounds were evaluated as antitumor agents and showed significant activity against various human tumor cell lines, suggesting potential applications in cancer therapy (Gangjee, Lin, Kisliuk, & McGuire, 2005).
Catalysis in Organic Synthesis
Gesmundo et al. (2015) explored the use of mesityl acridinium complexes in catalyzing the synthesis of γ-lactams and pyrrolidines. This demonstrates the potential of such compounds in facilitating specific organic synthesis reactions, potentially expanding the toolkit for organic chemists (Gesmundo, Grandjean, & Nicewicz, 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[2-oxo-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2S/c1-15-10-16(2)22(17(3)11-15)26-21(29)14-31-23-19-7-4-8-20(19)28(24(30)27-23)13-18-6-5-9-25-12-18/h5-6,9-12H,4,7-8,13-14H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGJXELCPYDXAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CN=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/no-structure.png)
![7-(3-Methoxyphenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2663467.png)
![2-Chloro-1-spiro[2.4]heptan-2-ylethanone](/img/structure/B2663470.png)
![N-1,3-benzodioxol-5-yl-2-[6-(tert-butylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2663471.png)

![6-chloro-4-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine](/img/structure/B2663476.png)
![N-[(3-Fluoro-4-morpholin-4-ylphenyl)methyl]-6-methoxypyrimidin-4-amine](/img/structure/B2663478.png)

![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B2663480.png)


![1-[(Piperidin-1-ylcarbonyl)amino]cyclohexanecarboxylic acid](/img/structure/B2663483.png)
![(E)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide](/img/structure/B2663485.png)
